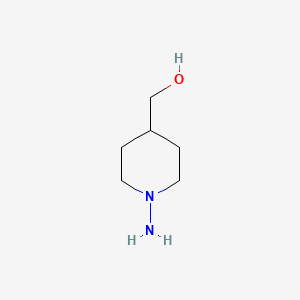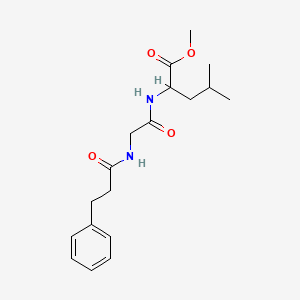
methyl N-(3-phenylpropanoyl)glycylleucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-苯丙酰基)甘氨酰亮氨酸甲酯是一种合成有机化合物,属于肽类。其特征在于苯丙酰基与甘氨酰亮氨酸部分相连。
准备方法
合成路线和反应条件
N-(3-苯丙酰基)甘氨酰亮氨酸甲酯的合成通常涉及 3-苯丙酸与甘氨酰亮氨酸的酰胺化。该反应在偶联剂(如 N,N'-二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲氨基吡啶 (DMAP))存在下进行。反应通常在室温下在二氯甲烷等有机溶剂中进行。 然后使用柱色谱等技术纯化所得产物 .
工业生产方法
N-(3-苯丙酰基)甘氨酰亮氨酸甲酯的工业生产可能涉及类似的合成路线,但规模更大。 使用自动化肽合成仪器和高通量纯化方法可以提高生产过程的效率和产量 .
化学反应分析
反应类型
N-(3-苯丙酰基)甘氨酰亮氨酸甲酯可以进行各种化学反应,包括:
氧化: 苯丙酰基可以被氧化形成相应的羧酸。
还原: 苯丙酰基中羰基的还原可以产生醇衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
取代: 卤代烃和酰氯等试剂可以促进亲核取代反应.
主要产物
氧化: 羧酸。
还原: 醇衍生物。
科学研究应用
作用机制
N-(3-苯丙酰基)甘氨酰亮氨酸甲酯的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。苯丙酰基可以与蛋白质中的疏水口袋相互作用,而甘氨酰亮氨酸部分可以形成氢键和静电相互作用。 这些相互作用可以调节酶和受体的活性,从而导致各种生物学效应 .
相似化合物的比较
类似化合物
N-(3-苯丙酰基)甘氨酸: 结构相似,但缺少亮氨酸部分。
N-(羧甲基)-N-(3-苯丙酰基)甘氨酰-D-组氨酸甲酯: 包含组氨酸部分而不是亮氨酸部分。
N-甲基-N-(3-苯丙酰基)甘氨酸: 相似,但在氮原子上有一个甲基.
独特性
N-(3-苯丙酰基)甘氨酰亮氨酸甲酯由于同时存在苯丙酰基和甘氨酰亮氨酸部分,因此具有独特的化学和生物学性质。 它能够与多种分子靶标相互作用,使其成为各种应用的多功能化合物 .
属性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
methyl 4-methyl-2-[[2-(3-phenylpropanoylamino)acetyl]amino]pentanoate |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)11-15(18(23)24-3)20-17(22)12-19-16(21)10-9-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,19,21)(H,20,22) |
InChI 键 |
HTZHHNGJLNGKFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)CNC(=O)CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


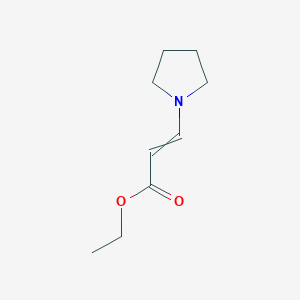


![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)
![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)
![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
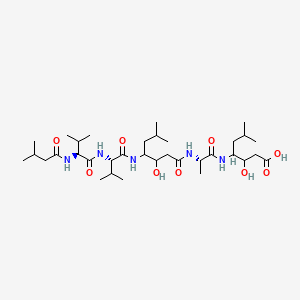


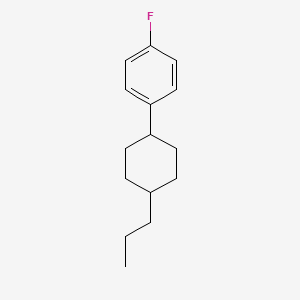
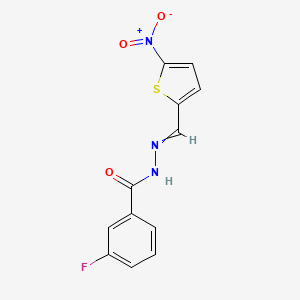

![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
